molecular formula C7H2F3NOS B13483853 4,5,6-Trifluoro-1,3-benzoxazole-2-thiol

4,5,6-Trifluoro-1,3-benzoxazole-2-thiol

Cat. No.: B13483853
M. Wt: 205.16 g/mol
InChI Key: RRJGVSDIWUVLAF-UHFFFAOYSA-N
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Description

4,5,6-Trifluoro-1,3-benzoxazole-2-thiol is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group at positions 4, 5, and 6 of the benzene ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trifluoro-1,3-benzoxazole-2-thiol typically involves the condensation of 2-aminophenol with trifluoromethyl-substituted aldehydes or ketones. The reaction is often carried out in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and under reflux conditions in solvents like ethanol .

Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Catalysts like mesoporous titania–alumina mixed oxide (MTAMO) can be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 4,5,6-Trifluoro-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding benzoxazole.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

4,5,6-Trifluoro-1,3-benzoxazole-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6-Trifluoro-1,3-benzoxazole-2-thiol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to form hydrogen bonds and π-π interactions with biological targets. This allows the compound to effectively inhibit enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

  • 2-Chloro-4,5,6-trifluoro-1,3-benzoxazole
  • 5-(Trifluoromethyl)-1,3-benzoxazole-2-thiol
  • 5-Chloro-1,3-benzoxazole-2-thiol

Comparison: 4,5,6-Trifluoro-1,3-benzoxazole-2-thiol is unique due to the presence of three trifluoromethyl groups, which significantly enhance its chemical stability and biological activity compared to other benzoxazole derivatives. This makes it a valuable compound in medicinal chemistry and industrial applications .

Properties

Molecular Formula

C7H2F3NOS

Molecular Weight

205.16 g/mol

IUPAC Name

4,5,6-trifluoro-3H-1,3-benzoxazole-2-thione

InChI

InChI=1S/C7H2F3NOS/c8-2-1-3-6(5(10)4(2)9)11-7(13)12-3/h1H,(H,11,13)

InChI Key

RRJGVSDIWUVLAF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1F)F)F)NC(=S)O2

Origin of Product

United States

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